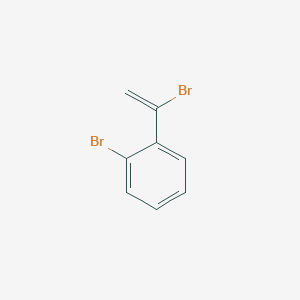

1-Bromo-2-(1-bromovinyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2 |

|---|---|

Molecular Weight |

261.94 g/mol |

IUPAC Name |

1-bromo-2-(1-bromoethenyl)benzene |

InChI |

InChI=1S/C8H6Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-5H,1H2 |

InChI Key |

FOCCJNHVZIGNFM-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 1 Bromovinyl Benzene and Its Stereoisomers

Retrosynthetic Approaches to the 1-Bromo-2-(1-bromovinyl)benzene Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For this compound, the primary disconnection points are the carbon-carbon double bond of the vinyl group and the carbon-bromine bonds.

A logical retrosynthetic approach would involve disconnecting the vinyl group, suggesting a precursor like a 2-bromobenzaldehyde (B122850) derivative that can be converted to the vinyl bromide. Another key disconnection involves the bromine on the benzene (B151609) ring, which points towards a bromination reaction on a substituted benzene precursor. libretexts.orgpressbooks.pub The order of these transformations is critical to avoid unwanted side reactions and to ensure the correct placement of the functional groups. youtube.com For instance, introducing the vinyl group first, followed by bromination, might lead to addition reactions across the double bond. Therefore, a more plausible route involves the early introduction of the bromine atom on the benzene ring.

Precursor Chemistry and Starting Material Selection for Dibromovinylbenzene Synthesis

The selection of appropriate precursors is paramount for the successful synthesis of this compound. A common and effective starting material is 2-bromotoluene. From this precursor, the methyl group can be transformed into a vinyl group through a series of reactions.

For instance, the synthesis of related compounds like 1-bromo-2-chlorobenzene (B145985) often starts from o-chloroaniline, highlighting the utility of aniline (B41778) derivatives in the synthesis of halogenated benzenes. prepchem.com Similarly, the synthesis of bromobenzene (B47551) itself can be achieved by direct bromination of benzene or through the Sandmeyer reaction of aniline. alfa-chemistry.com

Direct Halogenation Strategies for Vinylbenzene Systems

Direct halogenation of a vinylbenzene system can be a straightforward method to introduce bromine atoms. However, controlling the regioselectivity and preventing side reactions is a significant challenge. Two primary strategies are employed: electrophilic bromination and radical-mediated bromination.

Electrophilic Bromination Protocols

Electrophilic bromination involves the reaction of an electron-rich species (the vinylbenzene) with an electrophilic bromine source. libretexts.org Benzene and its derivatives are less reactive towards electrophiles than alkenes, often requiring a catalyst like FeBr₃ to polarize the bromine molecule and increase its electrophilicity. libretexts.org

In the context of a vinylbenzene, the vinyl group is an activating group and directs incoming electrophiles to the ortho and para positions. However, the double bond itself is also susceptible to electrophilic addition. To selectively brominate the aromatic ring without affecting the vinyl group, careful control of reaction conditions is necessary. For example, using a less reactive brominating agent or performing the reaction at low temperatures can favor aromatic substitution over addition.

| Reagent | Catalyst | Conditions | Outcome |

| Br₂ | FeBr₃ | Room Temperature | Bromination of the aromatic ring libretexts.org |

| Br₂ | - | - | Addition to the vinyl group |

This table illustrates the different outcomes of electrophilic bromination depending on the presence of a catalyst.

Radical-Mediated Bromination Pathways

Radical bromination offers an alternative pathway that can provide different selectivity compared to electrophilic bromination. masterorganicchemistry.com This method typically involves the use of a radical initiator, such as light or a peroxide, to generate bromine radicals. youtube.com

A key reagent in radical bromination is N-bromosuccinimide (NBS). libretexts.orgmasterorganicchemistry.comyoutube.com NBS provides a low, steady concentration of bromine, which favors allylic or benzylic bromination over addition to the double bond. libretexts.orgmasterorganicchemistry.com In the case of a vinylbenzene, radical bromination would preferentially occur at the benzylic position if an alkyl group were present. For the synthesis of this compound, this pathway is more relevant for the synthesis of precursors, such as the bromination of 2-methylstyrene (B165405) at the methyl group, which can then be further elaborated.

The stability of the resulting radical intermediate plays a crucial role in determining the regioselectivity of the reaction. masterorganicchemistry.com Benzylic and allylic radicals are significantly stabilized by resonance, making the corresponding C-H bonds weaker and more susceptible to abstraction by a bromine radical. libretexts.orgmasterorganicchemistry.com

Olefination Reactions for Vinyl Bromide Formation

Olefination reactions are a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. The Wittig reaction and its variants are particularly useful for the synthesis of vinyl bromides.

Wittig-Type and Horner-Wadsworth-Emmons Methodologies

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. masterorganicchemistry.comlibretexts.orglibretexts.org To synthesize a vinyl bromide, a brominated ylide is required. This can be prepared by reacting triphenylphosphine (B44618) with a dibromomethane (B42720), followed by deprotonation with a strong base. masterorganicchemistry.com The resulting ylide can then react with a 2-bromobenzaldehyde to furnish this compound. masterorganicchemistry.com The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. libretexts.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgorganicchemistrydata.orgresearchgate.net HWE reactions often provide better yields and easier purification of the product, as the phosphate (B84403) byproduct is water-soluble. wikipedia.org Similar to the Wittig reaction, a brominated phosphonate ester can be used to introduce the vinyl bromide moiety. The HWE reaction typically favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org

| Reaction | Reagents | Key Intermediate | Typical Product Stereochemistry |

| Wittig | Aldehyde/Ketone, Phosphorus Ylide | Oxaphosphetane masterorganicchemistry.comlibretexts.org | Z-alkene (with unstabilized ylides) organic-chemistry.org |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion | Oxaphosphetane wikipedia.org | E-alkene wikipedia.orgorganic-chemistry.org |

This table provides a comparison of the Wittig and Horner-Wadsworth-Emmons reactions for alkene synthesis.

Julia-Kocienski Olefination Derivatives

The Julia-Kocienski olefination is a powerful tool for the formation of alkenes and has been adapted for the synthesis of various vinyl compounds. nih.gov This one-pot modification of the classical Julia olefination typically involves the reaction of a heteroaryl sulfone with a carbonyl compound. nih.govorganic-chemistry.org The choice of the heteroaryl group, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT), can influence the stereoselectivity of the resulting alkene. organic-chemistry.org For the synthesis of this compound, a suitable strategy would involve the reaction of 2-bromobenzaldehyde with a bromo-substituted sulfone reagent under basic conditions. The stereochemical outcome (E/Z ratio) can often be controlled by the specific sulfonyl derivative, base, and solvent system employed. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a versatile platform for the construction of the this compound scaffold. Palladium, iron, and copper catalysts have all been employed in reactions that can lead to the formation of vinyl halides.

Palladium-Catalyzed Approaches

Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov

Heck Reactions: While a direct Heck reaction to form this compound is not explicitly detailed, the principles of the Heck reaction, which couples an unsaturated halide with an alkene, could be conceptually applied. A potential, though less direct, route could involve the coupling of a di- or tri-substituted alkene precursor.

Sonogashira Cyclization Precursors: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a key method for creating enyne structures that can be precursors to compounds like this compound. researchgate.netresearchgate.net For instance, 1-bromo-2-ethynylbenzene (B14331) can be coupled with a vinyl bromide under palladium-copper catalysis. researchgate.netsigmaaldrich.com Subsequent transformations of the resulting enyne could potentially yield the target molecule. Tandem Sonogashira coupling and intramolecular cyclization reactions have also been developed, highlighting the versatility of this method. researchgate.net

Iron-Catalyzed Routes for Vinyl Halide Formation

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to palladium catalysis. researchgate.net Iron-catalyzed reactions can be used for the formation of vinyl halides. For instance, iron-catalyzed hydrobenzylation reactions have been reported for the synthesis of complex molecules. nih.gov While a direct iron-catalyzed synthesis of this compound is not prominently documented, the development of iron-catalyzed cross-coupling reactions provides a promising avenue for future exploration in this area. researchgate.net

Copper-Mediated Synthesis

Copper-mediated reactions are well-established for the formation of carbon-halogen bonds and for cross-coupling reactions. nih.govnih.gov The cross-coupling of 1,1-dibromo-1-alkenes with various reagents using copper catalysts is a known synthetic strategy. rsc.org A plausible route to this compound could involve the copper-mediated coupling of a suitable organometallic reagent with a dibrominated precursor.

Stereoselective and Stereospecific Synthetic Routes to (E)- and (Z)-1-Bromo-2-(1-bromovinyl)benzene

The control of stereochemistry is crucial in organic synthesis. Specific methods have been developed to selectively synthesize the (E) and (Z) isomers of vinyl bromides.

One notable method for the stereoselective synthesis of (Z)-β-bromostyrenes involves the debrominative decarboxylation of anti-2,3-dibromo-3-arylpropanoic acids. sharif.edu This reaction, when applied to the appropriate precursor, can yield (Z)-1-bromo-2-(1-bromovinyl)benzene with high stereoselectivity. sharif.edu For example, the reaction of anti-2,3-dibromo-3-(2-bromophenyl)propanoic acid using KF/Al2O3 as a base in a DMF/H2O solvent system has been shown to produce the (Z)-isomer with excellent Z/E selectivity. sharif.edu

Conversely, methods for synthesizing (E)-isomers often involve different reaction conditions or precursors. The hydroboration-migratory insertion-iodinolysis of 1-bromo-1-alkynes followed by a palladium-catalyzed cross-coupling is a powerful method for the stereoselective synthesis of (Z)-trisubstituted alkenes, which could be adapted for the synthesis of the (E)-isomer of the target compound. nih.gov

| Method | Precursor | Reagents/Conditions | Product | Stereoselectivity |

| Debrominative Decarboxylation | anti-2,3-dibromo-3-(2-bromophenyl)propanoic acid | KF/Al2O3, DMF/H2O | (Z)-1-Bromo-2-(1-bromovinyl)benzene | High Z-selectivity sharif.edu |

Microwave-Assisted and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of environmentally friendly and efficient methods.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in many organic transformations. beilstein-journals.orgjksus.orgarkat-usa.org The synthesis of (Z)-β-arylvinyl bromides from 2,3-dibromoalkanoic acids can be efficiently achieved using a triethylamine/DMF system under microwave irradiation, offering a rapid and stereoselective route. researchgate.net This methodology is applicable to the synthesis of functionalized (Z)-β-arylvinyl bromides. researchgate.net

Green Chemistry Approaches: Green chemistry principles focus on developing sustainable chemical processes. This includes the use of non-hazardous reagents and solvents, and maximizing atom economy. google.comchemrxiv.org An eco-friendly process for the bromination of benzene has been developed using a solid brominating reagent, which operates under ambient conditions and minimizes the formation of poly-brominated byproducts. google.com While not directly applied to the synthesis of this compound, such principles guide the development of cleaner synthetic routes. The use of water as a solvent and the in-situ generation of reactive species are key aspects of these green methodologies. google.com

| Approach | Key Features | Example Application |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced efficiency. beilstein-journals.orgarkat-usa.org | Stereoselective synthesis of (Z)-β-arylvinyl bromides from 2,3-dibromoalkanoic acids. researchgate.net |

| Green Chemistry | Use of non-hazardous reagents, environmentally benign solvents, waste reduction. google.comchemrxiv.org | Eco-friendly bromination of aromatic compounds using solid reagents and aqueous media. google.com |

Comparative Analysis of Synthetic Efficiencies and Scalability

A comparative analysis of the synthetic routes to this compound and its stereoisomers reveals distinct advantages and disadvantages for each methodology in terms of efficiency, stereocontrol, and potential for large-scale production.

Debrominative Decarboxylation of Dibromoaryl Propanoic Acids

A highly effective and stereoselective method for the synthesis of (Z)-β-bromostyrenes involves the debrominative decarboxylation of the corresponding anti-3-aryl-2,3-dibromopropanoic acids. sharif.edu This method has been successfully applied to the synthesis of (Z)-β-Bromo-2-bromostyrene, a stereoisomer of this compound. sharif.edu

The reaction typically proceeds by treating the dibromopropanoic acid derivative with a base in a suitable solvent system. One reported procedure utilizes potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) as the base in a mixture of dimethylformamide (DMF) and water at 100°C. sharif.edu This method has demonstrated high yields and excellent stereoselectivity for the (Z)-isomer. sharif.edu

Key Research Findings:

(Z)-β-Bromo-2-bromostyrene was synthesized with a Z/E ratio of 99:1 and in high yield. sharif.edu

The reaction conditions are relatively mild, and the reagents are readily available. sharif.edu

The workup procedure is straightforward, involving simple extraction and purification by column chromatography. sharif.edu

Table 1: Synthesis of (Z)-β-Bromo-2-bromostyrene via Debrominative Decarboxylation

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereoselectivity (Z:E) |

|---|---|---|---|---|---|---|

| anti-3-(2-bromophenyl)-2,3-dibromopropanoic acid | KF/Al2O3 | DMF/H2O | 100 | 1.15 | High | 99:1 |

Data extrapolated from similar reactions described in the literature. sharif.edu

Scalability:Wittig Reaction

The Wittig reaction is a widely used and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). umass.edutamu.edumnstate.edu A plausible route to this compound would involve the reaction of 2-bromobenzaldehyde with a bromomethylenetriphenylphosphorane ylide.

Proposed Synthetic Route:

Preparation of the Phosphonium (B103445) Salt: Reaction of triphenylphosphine with bromochloromethane (B122714) or dibromomethane would yield the corresponding phosphonium salt.

Generation of the Ylide: Treatment of the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, would generate the phosphorus ylide.

Wittig Reaction: The ylide would then react with 2-bromobenzaldehyde to form this compound.

Table 2: Proposed Wittig Reaction for this compound

| Aldehyde | Wittig Reagent Precursor | Base | Solvent | Expected Product |

|---|---|---|---|---|

| 2-Bromobenzaldehyde | (Bromomethyl)triphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran (THF) | This compound |

For scalability, the use of strong, air- and moisture-sensitive bases like n-butyllithium can present challenges in an industrial setting, requiring stringent inert atmosphere conditions. The cost of triphenylphosphine and the disposal of the phosphine (B1218219) oxide byproduct are also important considerations for large-scale production. youtube.com

Elimination Reactions

Elimination reactions, such as dehydrohalogenation of a suitable dihaloalkane, provide another potential pathway to this compound. This would typically involve a starting material like 1-bromo-2-(1,2-dibromoethyl)benzene.

Proposed Synthetic Route:

Treatment of 1-bromo-2-(1,2-dibromoethyl)benzene with a base would induce the elimination of a molecule of hydrogen bromide (HBr) to form the desired vinyl bromide. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the resulting alkene.

Key Considerations:

Mechanism: The reaction can proceed through either an E1 or E2 mechanism. An E2 mechanism, which is favored by a strong, non-hindered base, would be preferable for achieving higher stereoselectivity. stackexchange.com

Stereoselectivity: The stereochemical outcome of an E2 reaction is dependent on the anti-periplanar arrangement of the departing hydrogen and bromide atoms. stackexchange.com Control over the stereochemistry of the starting dihaloalkane would be crucial for obtaining a specific stereoisomer of the product.

Table 3: Proposed Elimination Reaction for this compound

| Starting Material | Base | Solvent | Expected Product |

|---|---|---|---|

| 1-Bromo-2-(1,2-dibromoethyl)benzene | Potassium tert-butoxide | Tetrahydrofuran (THF) | This compound |

From a scalability perspective, the bases commonly used, such as potassium tert-butoxide or sodium ethoxide, are readily available and relatively inexpensive. The reactions are generally robust and can be performed in standard chemical reactors. However, controlling the stereoselectivity can be a challenge, potentially leading to mixtures of isomers that require separation, which could complicate large-scale purification.

Reactivity and Mechanistic Investigations of 1 Bromo 2 1 Bromovinyl Benzene

Reactivity of the Aromatic Bromine Atom in 1-Bromo-2-(1-bromovinyl)benzene

The reactivity of the aromatic bromine atom in this compound is a subject of significant interest in organic synthesis. This section explores the chemical behavior of this specific bromine atom in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. fiveable.melumenlearning.com In the context of this compound, the benzene ring acts as a nucleophile, attacking an electrophile. This process typically requires a catalyst to activate the electrophile, as halogens alone are not sufficiently electrophilic to break the aromaticity of the benzene ring. lumenlearning.comlibretexts.org

The mechanism of EAS, such as bromination, involves a two-step process. libretexts.orgmsu.edu First, the electrophile forms a sigma-bond with the benzene ring, creating a resonance-stabilized carbocation intermediate known as an arenium ion. fiveable.memsu.edu This step is generally the rate-determining step of the reaction. msu.edu In the second, faster step, a proton is removed from the arenium ion, which restores the aromatic system and yields the substituted product. libretexts.orgmsu.edu The stability of the aromatic ring is a key factor, and its regeneration is energetically favored over addition reactions that would lead to a permanent loss of aromaticity. fiveable.melibretexts.org

The presence of the bromine atom and the 1-bromovinyl group on the benzene ring influences the regioselectivity of further electrophilic substitution. Both the bromine atom and the vinyl group are generally considered ortho-, para-directing deactivators. Therefore, incoming electrophiles would be directed to the positions ortho and para to these substituents.

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -Br (Bromo) | Deactivating | Ortho, Para |

| -CH=CHBr (1-Bromovinyl) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) presents an alternative reaction pathway where a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. youtube.comdalalinstitute.com Unlike electrophilic substitution, in NAS, the benzene ring acts as an electrophile. youtube.com This type of reaction is generally less common for simple aryl halides unless the ring is activated by strongly electron-withdrawing groups, or when very strong nucleophiles are used. libretexts.orgstackexchange.com

Two primary mechanisms are proposed for NAS: the addition-elimination (SNAr) mechanism and the elimination-addition (benzyne) mechanism. dalalinstitute.comyoutube.com

Addition-Elimination (SNAr) Mechanism: This pathway involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, particularly if electron-withdrawing groups are present at the ortho and/or para positions. stackexchange.com The subsequent elimination of the leaving group restores the aromaticity of the ring. youtube.com

Elimination-Addition (Benzyne) Mechanism: In the absence of strong electron-withdrawing groups, and with the use of extremely strong bases (like NaNH2), an elimination-addition pathway can occur. youtube.comyoutube.com This mechanism proceeds through a highly reactive benzyne intermediate, which is formed by the elimination of a proton and the leaving group. The nucleophile then adds to the benzyne, followed by protonation to yield the final product. youtube.com

For this compound, the presence of the vinyl group, which is not a strong electron-withdrawing group, suggests that nucleophilic substitution at the aromatic bromine would likely require harsh reaction conditions or proceed via a benzyne mechanism if a sufficiently strong base is employed.

Reactivity of the Vinyl Bromine Moiety in this compound

The vinyl bromine in this compound exhibits reactivity distinct from its aromatic counterpart, primarily participating in nucleophilic vinylic substitution and addition reactions.

Nucleophilic Vinylic Substitution Reactions

Nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated carbon. The sp2 hybridization of the vinylic carbon makes it less susceptible to backside attack typical of SN2 reactions. However, under certain conditions, nucleophilic vinylic substitution can occur. These reactions often proceed through mechanisms that avoid the formation of unstable vinylic carbocations.

One common pathway is the addition-elimination mechanism, similar to the SNAr mechanism in aromatic systems. The nucleophile adds to the double bond, creating a carbanionic intermediate. Subsequent elimination of the bromide ion leads to the substituted product. The stereochemistry of the double bond can be retained or inverted depending on the specific mechanism and reaction conditions.

Another possibility involves organometallic intermediates. For example, vinyl bromides can react with metals like magnesium to form Grignard reagents (CH2=CHMgBr), which can then react with various electrophiles. wikipedia.org

Addition Reactions to the Olefinic Bond

The double bond in the 1-bromovinyl group is susceptible to addition reactions. fiveable.me Electrophilic addition is a characteristic reaction of alkenes. For instance, the addition of bromine (Br2) across the double bond can occur. datapdf.com The mechanism typically involves the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.

The regioselectivity of the addition is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. However, in the case of bromine addition, both bromine atoms add across the double bond.

Cross-Coupling Reactions of this compound

Both the aromatic and vinyl bromine atoms in this compound can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. scielo.br Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are particularly versatile. scielo.brsemanticscholar.org

In these reactions, an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) couples with an organic halide in the presence of a palladium catalyst. scielo.brorganic-chemistry.org The differential reactivity of the aromatic C(sp2)-Br bond and the vinylic C(sp2)-Br bond can potentially allow for selective coupling at one site over the other by carefully choosing the reaction conditions, catalyst, and ligands. semanticscholar.org

For example, it is often observed that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is different from that of vinyl halides. This difference can be exploited to achieve chemoselective functionalization of this compound.

| Reaction Name | Organometallic Reagent | General Transformation |

|---|---|---|

| Suzuki Coupling | Organoboron (R-B(OR)2) | R-X + R'-B(OR)2 → R-R' |

| Negishi Coupling | Organozinc (R-ZnX) | R-X + R'-ZnX → R-R' |

| Stille Coupling | Organotin (R-SnR'3) | R-X + R'-SnR'3 → R-R' |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organohalides. libretexts.orgwikipedia.org For a substrate like this compound, this reaction offers the potential to selectively introduce new aryl, vinyl, or alkyl groups. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The selectivity of the Suzuki-Miyaura coupling on this compound would depend on the relative reactivity of the aryl and vinyl bromide bonds. Typically, aryl bromides are less reactive than vinyl bromides in palladium-catalyzed couplings, which could allow for selective reaction at the vinyl position under carefully controlled conditions. Conversely, specific ligand and catalyst systems can be tuned to favor reaction at the aryl C-Br bond. scielo.br

Table 1: Representative Suzuki-Miyaura Coupling of Bromobenzenes

| Organohalide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Bromobenzene (B47551) | Phenylboronic acid | Pd(OAc)₂/PPh₃ | KOH | Toluene/H₂O | High |

| (E)-Bromostilbene | Arylboronic acids | Pd(OAc)₂/PPh₃ | KOH | Not Specified | Good to Excellent |

| ortho-Vinyl bromobenzene | Phenylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 92 |

This table presents data for related substrates to illustrate typical reaction conditions and outcomes in Suzuki-Miyaura couplings, as specific data for this compound was not available.

Sonogashira Coupling for C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds and is typically conducted under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org

For this compound, the Sonogashira reaction provides a direct route to installing alkyne functionalities. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and finally reductive elimination. libretexts.org The difference in reactivity between the aryl and vinyl bromides could be exploited for selective alkynylation. Often, vinyl halides are more reactive than aryl halides under Sonogashira conditions, which may allow for preferential coupling at the bromovinyl group. organic-chemistry.org

Table 2: Illustrative Sonogashira Coupling Conditions

| Organohalide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 95 |

| Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Benzene | 67 |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Benzene | High (selective for iodide) |

This table provides examples with related substrates to show typical Sonogashira reaction parameters, as specific data for this compound was not available.

Heck Reactions and Intramolecular Cyclizations

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The structure of this compound is particularly well-suited for an intramolecular Heck reaction. In this process, the palladium catalyst would first oxidatively add to one of the C-Br bonds (most likely the more reactive aryl bromide). The resulting organopalladium species can then undergo an intramolecular migratory insertion with the adjacent vinyl group. This cyclization would be followed by β-hydride elimination to form a stable aromatic product, such as a substituted benzofuran, and regenerate the palladium(0) catalyst. nih.gov

The intramolecular Heck reaction is a powerful tool for the construction of carbo- and heterocyclic ring systems. The regioselectivity of the initial oxidative addition and the subsequent cyclization are key factors determining the final product. The formation of five- and six-membered rings is generally favored in these types of cyclizations.

Stille and Negishi Coupling Variations

Stille Coupling The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an sp²-hybridized organohalide, catalyzed by palladium. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca With this compound, Stille coupling could be used to introduce alkyl, vinyl, or aryl groups at either the aryl or vinyl bromide positions. The selectivity would be influenced by the reaction conditions and the relative reactivity of the two C-Br bonds. nih.gov A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, although their toxicity is a significant drawback. organic-chemistry.org

Negishi Coupling The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organohalide. organic-chemistry.orgwikipedia.org This reaction is highly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org Organozinc reagents are generally more reactive than organoboron (Suzuki) and organotin (Stille) reagents, which can lead to higher yields and milder reaction conditions. For this compound, Negishi coupling could be employed to form C-C bonds with a wide range of coupling partners. The higher reactivity of organozinc compounds might, however, present challenges in achieving selective monofunctionalization of the dibromo substrate. nih.gov

Kumada Coupling and Related Organometallic Transformations

The Kumada coupling, one of the earliest palladium- or nickel-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) to couple with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This method is advantageous due to the ready availability and high reactivity of Grignard reagents. organic-chemistry.org

When applied to this compound, a Kumada coupling could introduce a variety of alkyl or aryl substituents. However, the high reactivity of Grignard reagents often limits the functional group tolerance of the reaction. organic-chemistry.org The choice of a nickel or palladium catalyst can influence the outcome; nickel catalysts are often used for their lower cost and distinct reactivity patterns. Selective coupling at one of the two bromide positions would be a significant challenge due to the high nucleophilicity of the Grignard reagent, potentially leading to a mixture of products or double coupling. nih.gov

Table 3: Comparison of Cross-Coupling Reactions for Aryl/Vinyl Bromides

| Reaction | Organometallic Reagent (R-M) | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OR)₂ | Stable, non-toxic reagents; wide functional group tolerance. organic-chemistry.org | Requires base for activation. organic-chemistry.org |

| Sonogashira | R-C≡C-H (+ CuI) | Mild conditions; direct alkynylation. wikipedia.org | Limited to terminal alkynes; potential for homocoupling. |

| Heck | Alkene | Atom economical; useful for intramolecular cyclizations. wikipedia.org | Can have issues with regioselectivity. |

| Stille | R-Sn(Alkyl)₃ | High functional group tolerance; stable reagents. organic-chemistry.org | Toxic tin byproducts. organic-chemistry.org |

| Negishi | R-ZnX | High reactivity; broad scope. organic-chemistry.org | Reagents are sensitive to air and moisture. |

| Kumada | R-MgX | Highly reactive reagents; inexpensive. organic-chemistry.org | Low functional group tolerance. organic-chemistry.org |

Cycloaddition Reactions Involving the Vinyl Group of this compound

The vinyl group in this compound can participate in various cycloaddition reactions, serving as a 2π-electron component. These reactions are fundamental for the construction of cyclic and heterocyclic systems.

[3+2] Cycloadditions for Heterocycle Synthesis

The [3+2] cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. In this reaction, a three-atom dipole (the 1,3-dipole) reacts with a two-atom component (the dipolarophile). The vinyl group of this compound can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrones, azides, or nitrile oxides. nih.gov

For example, the reaction with a nitrone would yield an isoxazolidine ring, while reaction with an azide would lead to a triazoline, which could potentially rearrange to other nitrogen-containing heterocycles. The electronic nature of the vinyl group, influenced by the adjacent bromine atom and the aromatic ring, would affect its reactivity and the regioselectivity of the cycloaddition. These reactions provide a direct and often stereocontrolled route to complex heterocyclic structures that retain the bromo-aryl moiety for further synthetic transformations. pku.edu.cn

[4+2] Cycloadditions (Diels-Alder Type)

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, involves the reaction of a conjugated diene with a dienophile. The reactivity of this compound in [4+2] cycloadditions is not explicitly detailed in the available scientific literature. However, its potential participation can be considered from two perspectives: acting as a dienophile or, after a hypothetical transformation, as a diene.

Conversely, for this compound to act as a diene, it would need to possess a 1,3-diene system. Its current structure does not fit this requirement. A hypothetical transformation, such as an elimination reaction involving a neighboring group, would be necessary to generate a conjugated diene system within the molecule, which could then participate in a Diels-Alder reaction.

The stereochemical outcome of such a [4+2] cycloaddition would be governed by the principles of endo and exo approaches of the diene and dienophile, with the bulky bromine substituents likely playing a significant role in favoring one orientation over the other. libretexts.orgyoutube.combeilstein-journals.org

Radical Reactions and Polymerization Chemistry of this compound

The presence of a vinyl group in this compound suggests its potential to undergo radical polymerization. In a typical radical polymerization process, an initiator generates a radical species that adds to the vinyl monomer, creating a new radical that propagates by adding to subsequent monomers to form a polymer chain. libretexts.org The polymerization of styrene (B11656) and its derivatives is a well-established process.

The bromine atom on the vinyl group of this compound would be expected to influence the polymerization in several ways:

Reactivity of the Monomer: The electronic effects of the bromine atom could alter the reactivity of the double bond towards radical addition.

Properties of the Resulting Polymer: The incorporation of bromine atoms into the polymer backbone would impart specific properties, such as increased refractive index and flame retardancy.

Furthermore, the bromine atoms in this compound could potentially participate in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.edu In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst to generate radicals in a controlled manner, leading to polymers with well-defined molecular weights and low polydispersity. cmu.eduyoutube.com The aryl bromide or the vinyl bromide functionality within the molecule could potentially serve as an initiation site for ATRP.

| Potential Radical Polymerization of this compound | Description |

| Initiation | A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form radicals. |

| Propagation | The initiator radical adds to the vinyl group of the monomer, generating a new radical which then adds to another monomer unit, and so on. |

| Termination | The growing polymer chains are terminated by combination or disproportionation reactions. |

C-H Activation and Functionalization Mediated by this compound

Direct C-H activation is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While there is no specific literature on C-H activation mediated by this compound, its structure suggests potential for involvement in such reactions. The presence of ortho-bromo and vinyl substituents could direct transition metal catalysts to activate specific C-H bonds within the molecule or in other substrates. scielo.br

Palladium-catalyzed C-H activation is a prominent example. organic-chemistry.orgresearchgate.netnih.gov The ortho-bromo group could act as a directing group, facilitating the activation of the adjacent C-H bond on the benzene ring. Alternatively, the vinyl group could participate in catalytic cycles involving C-H activation.

Hypothetical C-H activation scenarios involving this compound could include:

Intramolecular C-H functionalization: A palladium catalyst could insert into the aryl-bromine bond and subsequently interact with a C-H bond on the vinyl group or another part of the molecule, leading to cyclization.

Intermolecular C-H functionalization: The compound could be a substrate where a directing group guides a catalyst to functionalize a specific C-H bond by coupling with another reagent.

Stereocontrol and Regioselectivity in this compound Transformations

Controlling stereochemistry and regiochemistry is crucial in organic synthesis. For this compound, these aspects would be particularly important in addition reactions to the vinyl group and in any substitution reactions on the aromatic ring.

In addition reactions to the carbon-carbon double bond, the regioselectivity would be dictated by the electronic and steric influences of the bromine atom and the substituted benzene ring. For instance, in the addition of an unsymmetrical reagent H-X, the hydrogen would preferentially add to one carbon of the double bond and X to the other, following Markovnikov or anti-Markovnikov principles depending on the reaction conditions.

The stereoselectivity of such addition reactions would depend on the mechanism. For example, a reaction proceeding through a planar carbocation intermediate might lead to a mixture of stereoisomers, whereas a concerted mechanism could result in the formation of a single stereoisomer. masterorganicchemistry.com

In the context of cross-coupling reactions involving the aryl bromide, the regioselectivity is fixed at the position of the bromine atom. However, if there were other potential reaction sites, the choice of catalyst and ligands would be critical in directing the reaction to the desired position.

| Reaction Type | Expected Regioselectivity | Expected Stereoselectivity |

| Electrophilic addition to the vinyl group | Governed by the stability of the intermediate carbocation (Markovnikov's rule). | Likely to produce a mixture of stereoisomers if a planar intermediate is formed. |

| Radical addition to the vinyl group | Anti-Markovnikov addition is typically observed. | Dependent on the approach of the radical species. |

| Palladium-catalyzed cross-coupling | Occurs at the site of the carbon-bromine bond. | Not applicable for simple substitution. |

Tandem and Cascade Reactions Utilizing this compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to complex molecules. ub.edu The structure of this compound, with two reactive bromine atoms at different positions (vinylic and aromatic), makes it a promising candidate for such reaction sequences.

A hypothetical tandem reaction could involve the selective reaction of one of the bromine atoms, followed by an intramolecular reaction involving the other. For example, a Suzuki or Heck coupling at the aryl bromide position could introduce a substituent that then undergoes an intramolecular cyclization with the vinyl bromide moiety.

Another possibility is a cascade reaction initiated by a single catalytic event. For instance, a palladium catalyst could initially react with the aryl bromide, and the resulting intermediate could then trigger a series of bond formations involving the vinyl group and potentially other reagents present in the reaction mixture. The development of such tandem or cascade reactions would provide a powerful strategy for the synthesis of complex heterocyclic or polycyclic structures from this relatively simple starting material. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.

A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HMQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The aromatic region would display complex multiplets for the four protons on the benzene (B151609) ring, typically in the range of 7.0-7.8 ppm. libretexts.orgstackexchange.com The vinylic protons, being on a double bond and influenced by the adjacent bromine atom, would appear as two distinct signals, likely downfield. These two geminal vinylic protons would appear as doublets due to their mutual coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the asymmetric molecule. libretexts.org The aromatic carbons are expected to resonate in the typical range of 120-145 ppm. The two carbons bearing bromine atoms (C1 and the vinylic carbon) would be shifted, with their exact positions influenced by the electronegativity and heavy atom effect of bromine. The vinylic carbons are expected in the 110-140 ppm range.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between the different types of carbon atoms. A DEPT-90 spectrum would show only the signals for the six CH groups (four aromatic, two vinylic). A DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. In this case, it would show six positive CH signals, confirming the absence of CH₂ and CH₃ groups. The two quaternary carbons (C2 and the vinylic carbon attached to the ring) would be absent from all DEPT spectra but present in the main ¹³C spectrum.

2D NMR (COSY, HMQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. It would show correlations between the neighboring protons on the aromatic ring and confirm the geminal coupling between the two vinylic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link each proton signal to its corresponding carbon atom.

Predicted ¹H and ¹³C NMR Data

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H | ~7.0-7.8 | Multiplets (m) | Four distinct signals due to asymmetric substitution. |

| Vinylic H (geminal, cis to Aryl) | ~5.8-6.2 | Doublet (d) | Coupled to the other vinylic proton. |

| Vinylic H (geminal, trans to Aryl) | ~6.0-6.4 | Doublet (d) | Coupled to the other vinylic proton. |

| Carbon | Predicted δ (ppm) | DEPT-135 | Notes |

|---|---|---|---|

| C-Br (Aromatic) | ~122-125 | Absent | Quaternary carbon attached to bromine. |

| C-C (Aromatic) | ~138-142 | Absent | Quaternary carbon attached to the vinyl group. |

| C-H (Aromatic) | ~127-135 | Positive | Four distinct signals. |

| C=C-Br (Vinylic) | ~115-120 | Positive | Vinylic carbon with one proton and one bromine. |

| C=C (Vinylic) | ~135-139 | Positive | Vinylic carbon attached to the aromatic ring. |

Advanced NMR techniques like the Nuclear Overhauser Effect (NOE) spectroscopy would be critical for confirming the ortho substitution pattern. An NOE experiment (e.g., NOESY or ROESY) would show through-space correlations between protons that are in close proximity. A correlation would be expected between one of the vinylic protons and the proton at the C3 position of the aromatic ring, which would only be possible with the ortho arrangement of the substituents. This would provide definitive proof of the regiochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

HRMS would be used to determine the exact molecular weight of the compound with high precision. This allows for the calculation of the molecular formula. For this compound, the expected molecular formula is C₈H₆Br₂. The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak. youtube.com The HRMS would show a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. youtube.com

Predicted HRMS Data

| Ion | Isotopic Composition | Calculated m/z | Relative Abundance |

|---|---|---|---|

| [M]⁺ | C₈H₆⁷⁹Br₂ | 259.8836 | ~25% (rel. to cluster total) |

| [M+2]⁺ | C₈H₆⁷⁹Br⁸¹Br | 261.8816 | ~50% (rel. to cluster total) |

| [M+4]⁺ | C₈H₆⁸¹Br₂ | 263.8795 | ~25% (rel. to cluster total) |

GC-MS is a powerful combination for separating components of a mixture and identifying them. The gas chromatogram would indicate the purity of the sample, ideally showing a single major peak. The mass spectrometer detector would then provide the mass spectrum for that peak. The fragmentation pattern would be a key identifier. Expected fragmentation would involve the loss of a bromine atom ([M-Br]⁺), hydrogen bromide ([M-HBr]⁺), or the entire bromovinyl group. The isotopic patterns of fragments containing one or two bromine atoms would be crucial for their assignment. docbrown.infoyoutube.com

Infrared (IR) Spectroscopy for Functional Group Probing

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. docbrown.info

For this compound, the IR spectrum would show characteristic absorption bands for the aromatic ring, the vinyl group, and the carbon-bromine bonds.

C-H stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while vinylic C-H stretches appear in a similar region (3000-3100 cm⁻¹).

C=C stretching: Aromatic C=C stretching vibrations typically give rise to several peaks in the 1450-1600 cm⁻¹ region. The C=C stretch of the vinyl group would also be expected in this region, likely around 1620-1640 cm⁻¹. nist.gov

C-H bending: Out-of-plane C-H bending vibrations for the ortho-disubstituted ring are characteristic and appear in the 740-770 cm⁻¹ range. Vinylic C-H out-of-plane bends are also strong and appear in the 890-990 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically between 500 and 680 cm⁻¹. docbrown.info The presence of both aromatic and vinylic C-Br bonds might lead to multiple absorptions in this area.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Vinylic C-H Stretch | 3010 - 3080 | Medium |

| Aromatic C=C Stretch | 1580, 1470, 1440 | Medium-Strong |

| Vinylic C=C Stretch | ~1625 | Medium |

| Ortho-disubstitution C-H Bend | 740 - 770 | Strong |

| Vinylic =C-H Bend | ~895 | Strong |

| C-Br Stretch (Aromatic & Vinylic) | 500 - 680 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination (on suitable derivatives)

X-ray crystallography stands as the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's connectivity, configuration, and conformation. For a compound like this compound, which is often a liquid or oil at room temperature, this analysis necessitates the preparation of a suitable, solid, crystalline derivative.

The process involves derivatizing the parent compound to introduce functional groups that facilitate crystallization. The resulting single crystal is then mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional model of the electron density within the crystal is generated. This model is then interpreted to reveal the precise location of each atom in the molecule, as well as intermolecular interactions within the crystal lattice.

While X-ray crystallography has been used to confirm the structures of numerous complex molecules containing bromo-substituted benzene rings, specific crystallographic data for derivatives of this compound are not widely reported in the surveyed literature. However, the general applicability of this technique remains a cornerstone for absolute structure determination in organic chemistry. Should a crystalline derivative of this compound be prepared, X-ray analysis would yield critical data, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, confirming the geometry of the vinyl group and the substitution pattern on the benzene ring.

Torsional Angles: Defining the conformation of the molecule, such as the rotational orientation of the bromovinyl group relative to the benzene ring.

Intermolecular Interactions: Identifying forces such as van der Waals interactions or halogen bonding that dictate the crystal packing.

The successful application of X-ray crystallography provides the ultimate structural verification, which is essential for validating synthetic pathways and understanding the compound's chemical behavior.

Chromatographic Separation Techniques for Purification and Isomer Isolation

Chromatography is an indispensable tool for the purification of synthetic products and the separation of isomers. For this compound, which may be synthesized along with positional isomers or stereoisomers (E/Z isomers), chromatographic techniques are essential for obtaining a pure sample.

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical and preparative separation technique. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For compounds like this compound and its isomers, reverse-phase HPLC is a common and effective method. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically containing water and an organic modifier like acetonitrile (B52724) or methanol. sielc.comgoogle.com The separation of geometric isomers (cis/trans or E/Z) can be particularly challenging but is often achievable with careful method development. google.com The addition of modifiers like phosphoric acid or formic acid to the mobile phase can improve peak shape and resolution. sielc.com

The utility of HPLC extends to both analytical-scale assessment of purity and preparative-scale isolation of specific isomers. sielc.com By scaling up the method, it is possible to isolate milligram to gram quantities of a desired isomer for further study.

Table 1: Illustrative HPLC Conditions for Analysis of Bromostyrene Analogs

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier sielc.com |

| Detection | UV-Vis Detector |

| Application | Analytical determination of purity and preparative isolation of impurities sielc.com |

Note: This table provides an example based on a closely related compound, 2-Bromostyrene. Optimal conditions for this compound would require specific method development.

Flash chromatography is a rapid and efficient purification technique widely used in synthetic organic chemistry for preparative-scale separations. It operates on the same principles as traditional column chromatography but uses moderate pressure to force the solvent through the column, significantly reducing the separation time. This method is ideal for purifying multi-gram quantities of reaction products.

For a relatively nonpolar compound like this compound, normal-phase flash chromatography is typically employed. The stationary phase is a polar adsorbent, most commonly silica (B1680970) gel, and the mobile phase is a nonpolar solvent system. orgsyn.org A mixture of petroleum ether (or hexanes) and a slightly more polar solvent like diethyl ether (Et₂O) or ethyl acetate (B1210297) is often used as the eluent. orgsyn.orgorgsyn.org The separation is optimized by first performing thin-layer chromatography (TLC) to determine the ideal solvent ratio that provides good separation between the desired product and any impurities. The crude product is loaded onto the silica gel column and eluted with the chosen solvent system, often using a gradient of increasing polarity to effectively separate compounds with different affinities for the stationary phase. orgsyn.org

Table 2: Typical Flash Chromatography Parameters for Purification of Related Bromo-Aromatic Compounds

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel orgsyn.org |

| Mobile Phase (Eluent) | Gradient of Petroleum Ether and Diethyl Ether (e.g., 97:3 to 95:5) orgsyn.org |

| Loading Technique | Crude material dissolved in a minimal amount of a nonpolar solvent orgsyn.org |

| Application | Purification of gram-scale quantities of synthetic products orgsyn.org |

Note: This table is based on the purification of a structurally similar compound, 1-Bromo-2-(phenoxymethyl)benzene, and represents a common starting point for the purification of this compound.

Computational and Theoretical Investigations on 1 Bromo 2 1 Bromovinyl Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing insights into molecular geometry, electronic structure, and other properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach significantly reduces computational cost while often providing high accuracy.

For a molecule like 1-bromo-2-(1-bromovinyl)benzene, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms (bond lengths, bond angles, and dihedral angles).

Calculate the ground state energy: Provide the total electronic energy of the molecule in its most stable state.

Determine electronic properties: Calculate properties such as the dipole moment, polarizability, and atomic charges.

Predict vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure.

A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational efficiency. While no specific data for this compound is available, studies on similar molecules like 1-bromo-2-chlorobenzene (B145985) have successfully used DFT to analyze their molecular structure and vibrational spectra.

Ab Initio Methods for High-Level Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties or systems.

Common ab initio methods include:

Hartree-Fock (HF) theory: This is a foundational ab initio method that provides a good starting point for more advanced calculations.

Møller-Plesset (MP) perturbation theory (e.g., MP2, MP4): These methods add electron correlation effects to the HF theory, leading to more accurate energy and property predictions.

Coupled Cluster (CC) theory (e.g., CCSD, CCSD(T)): Considered the "gold standard" in quantum chemistry, coupled cluster methods provide very high accuracy but are computationally expensive, typically limited to smaller molecules.

For this compound, these high-level calculations could be used to benchmark the results obtained from DFT and to provide highly accurate data for its electronic structure and energy.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the dynamic processes of the molecule.

For this compound, MD simulations could be utilized to:

Explore conformational space: The molecule has a rotatable bond between the benzene (B151609) ring and the vinyl group. MD simulations can explore the different possible conformations (spatial arrangements) of the molecule and determine their relative stabilities.

Study intermolecular interactions: In a condensed phase (liquid or solid), MD simulations can model how multiple molecules of this compound interact with each other. This is crucial for understanding properties like boiling point, density, and solvation.

Simulate behavior in different environments: MD can be used to study the behavior of the molecule in various solvents, providing insights into its solubility and reactivity in different chemical environments.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Chemistry

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products.

For this compound, computational methods could be used to:

Identify transition states: A transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of a reaction. Locating the transition state structure is crucial for understanding the reaction mechanism and calculating the activation energy.

Calculate reaction pathways: Methods like the Intrinsic Reaction Coordinate (IRC) can be used to trace the path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

Determine reaction kinetics: By calculating the activation energy, it is possible to estimate the rate of a chemical reaction using transition state theory.

For example, one could computationally study the mechanism of a nucleophilic substitution reaction at the vinylic carbon or an addition reaction across the double bond of this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, the following spectroscopic parameters could be calculated:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts can help in the assignment of experimental NMR spectra.

IR and Raman Spectra: As mentioned earlier, the vibrational frequencies and intensities can be calculated using DFT and ab initio methods. The predicted spectra can be compared with experimental FT-IR and FT-Raman spectra to identify characteristic vibrational modes.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule, providing information about its electronic transitions.

While experimental spectra for related compounds are available, no specific calculated spectroscopic data for this compound has been found.

Reactivity Descriptors and Electronic Properties Analysis

DFT-based reactivity descriptors are powerful tools for predicting and understanding the chemical reactivity of a molecule. These descriptors are derived from the electronic structure and provide insights into the regions of a molecule that are most likely to participate in chemical reactions.

Key reactivity descriptors that could be calculated for this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical attack.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity of a molecule, indicating which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugative effects.

Although no specific studies on the reactivity descriptors of this compound are available, the application of these methods to similar aromatic compounds has proven to be highly effective in predicting their reactive behavior.

Insights into Regioselectivity and Stereoselectivity from Computational Models

Theoretical studies are commonly employed to understand the intricacies of reactions such as palladium-catalyzed intramolecular cyclizations, which are plausible transformations for a molecule with the structural features of this compound. These computational models can provide valuable insights into:

Transition State Geometries and Energies: By calculating the energies of various possible transition states, computational models can predict the most likely reaction pathway. This is crucial for determining regioselectivity, for instance, in cyclization reactions where different ring sizes could potentially be formed.

Reaction Pathway Analysis: Computational studies can map out the entire reaction coordinate, identifying key intermediates and the energetic barriers between them. This level of detail helps in understanding the factors that control the stereochemical outcome of a reaction.

Influence of Ligands and Catalysts: In metal-catalyzed reactions, theoretical models can be used to study how different ligands or catalyst systems influence the regioselectivity and stereoselectivity of the transformation.

While the broader field of computational chemistry has extensively covered palladium-catalyzed cross-coupling and cyclization reactions, the absence of specific data for this compound means that any discussion on its predicted reactivity based on computational models would be speculative. Future computational studies on this compound would be beneficial to provide a deeper understanding of its chemical behavior and to guide the design of synthetic strategies involving this molecule.

Advanced Applications and Derivatization Strategies of 1 Bromo 2 1 Bromovinyl Benzene

Role in the Synthesis of Complex Organic Molecules

The dual reactivity of 1-bromo-2-(1-bromovinyl)benzene, stemming from its aryl bromide and vinyl bromide moieties, renders it an exceptional precursor for the synthesis of intricate organic structures. Chemists can exploit the differential reactivity of these two C-Br bonds to achieve selective functionalization, paving the way for the efficient assembly of complex molecular frameworks.

Precursors to Biologically Active Scaffolds

While direct clinical data is beyond the scope of this discussion, the structural motifs accessible from this compound are found in numerous biologically active compounds. The ability to introduce diverse substituents at two specific positions on the benzene (B151609) ring is crucial for creating libraries of compounds for biological screening. For instance, the vinyl bromide group can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for the synthesis of potential therapeutic agents. researchgate.net

The aryl bromide can undergo separate transformations, including further cross-coupling reactions, nucleophilic aromatic substitution, or conversion to an organometallic reagent. This sequential and selective functionalization allows for the construction of polysubstituted aromatic compounds with precise control over the substitution pattern, a key aspect in designing molecules that can interact specifically with biological targets like enzymes and receptors.

Intermediates in Natural Product Synthesis

The synthesis of natural products often requires the assembly of complex carbocyclic and heterocyclic systems. libretexts.org this compound serves as a valuable intermediate in this endeavor. The vinyl bromide functionality can be a precursor to an alkyne via elimination, which can then participate in cycloaddition reactions or further coupling processes. Alternatively, the vinyl group can be transformed into other functional groups, such as aldehydes or ketones, through oxidative cleavage.

Applications in Materials Science

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for applications in materials science. The presence of bromine atoms allows for further modification and tuning of the material's properties.

Monomer in Polymerization Reactions for Tailored Materials

The vinyl group in this compound makes it a suitable monomer for polymerization reactions. The resulting polymers would possess pendant bromo-substituted phenyl groups, which can be further functionalized post-polymerization. This approach allows for the creation of tailored materials with specific properties. For example, the bromine atoms can serve as sites for grafting other polymer chains or for introducing functional groups that can influence the polymer's solubility, thermal stability, or optical properties. The ability to modify the polymer after its formation provides a high degree of control over the final material's characteristics.

Precursors for Organic Electronic and Photonic Materials

The conjugated system of the phenyl ring and the vinyl group in this compound is a fundamental component of many organic electronic and photonic materials. By extending this conjugation through polymerization or by coupling with other aromatic systems, materials with interesting photophysical properties can be synthesized. The bromine atoms can influence the electronic properties of the molecule through their inductive and resonance effects, and their presence can also facilitate intersystem crossing, which is relevant for applications in phosphorescent organic light-emitting diodes (OLEDs).

Derivatives of this compound can be designed to have specific energy levels (HOMO and LUMO) to facilitate charge injection and transport in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Functionalization of Surfaces and Nanostructures

The reactivity of the bromine atoms in this compound provides a handle for attaching these molecules to surfaces and nanostructures. This functionalization can be achieved through various chemical reactions, such as the formation of covalent bonds with surface hydroxyl or amine groups. By anchoring these molecules onto surfaces, the properties of the underlying material can be modified. For example, a surface can be rendered more hydrophobic or can be functionalized to selectively bind to other molecules. This approach is crucial in the development of sensors, catalysts, and biocompatible materials.

Development of Novel Ligands and Catalytic Systems Based on this compound Derivatives

The presence of two reactive bromine atoms on the this compound scaffold suggests its potential as a precursor for the synthesis of unique bidentate ligands. The differential reactivity of the aryl and vinyl C-Br bonds could allow for selective and sequential functionalization, leading to the creation of novel phosphine (B1218219) ligands, which are crucial in homogeneous catalysis.

One theoretical approach involves the selective monolithiation or Grignard formation at the more reactive vinyl bromide position, followed by quenching with a chlorophosphine (R₂PCl). Subsequent metal-catalyzed cross-coupling at the aryl bromide position could then be employed to introduce a second, different phosphine moiety or another functional group. This stepwise approach could yield unsymmetrical bidentate phosphine ligands, which are of significant interest in catalysis for their ability to create specific coordination environments around a metal center.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are well-established methods for C-C bond formation on aryl bromides. These reactions could be employed to introduce various organic fragments onto the benzene ring of this compound derivatives. For instance, coupling with arylboronic acids could lead to the synthesis of biaryl-based ligands. The resulting phosphine-containing biaryl structures could serve as ligands in catalytic systems for a variety of transformations.

Table 1: Potential Derivatization Reactions for Ligand Synthesis

| Reaction Type | Reagents | Potential Product | Application |

| Monolithiation/Phosphination | n-BuLi, then R₂PCl | 1-Bromo-2-(1-(diphenylphosphino)vinyl)benzene | Ligand Precursor |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(1-Bromovinyl)-[1,1'-biphenyl]-x-yl derivative | Ligand Backbone |

| Stille Coupling | Organostannane, Pd catalyst | Aryl- or vinyl-substituted benzene derivative | Ligand Synthesis |

This table presents theoretical pathways for the derivatization of this compound towards the synthesis of novel ligands.

The development of catalytic systems based on derivatives of this compound would be the next logical step. Once novel ligands are synthesized, they can be coordinated to various transition metals, such as palladium, rhodium, or iridium, to form new catalytic complexes. The electronic and steric properties of these ligands, dictated by the substituents introduced, would play a crucial role in the activity and selectivity of the resulting catalysts in reactions like cross-coupling, hydrogenation, and hydroformylation.

Chiral Chemistry Applications of this compound Derivatives

The planar structure of the benzene ring and the adjacent vinyl group in this compound provide a scaffold that could be functionalized to create chiral molecules. The introduction of chirality can be achieved through several strategies, leading to derivatives with potential applications in asymmetric catalysis.

One potential route to chiral derivatives involves the use of chiral phosphines in the derivatization steps. For example, reacting a lithiated derivative of this compound with a chiral phosphine chloride could install a stereogenic phosphorus center. Alternatively, the introduction of a chiral auxiliary to the molecule, followed by diastereoselective reactions, could lead to the formation of enantiomerically enriched products.

Furthermore, the creation of atropisomeric chirality is a plausible strategy. By introducing bulky substituents at the ortho-positions of the phenyl ring and on the vinyl group, restricted rotation around the C-C single bond connecting the phenyl and vinyl moieties could give rise to stable, separable atropisomers. These atropisomeric compounds, if they bear ligating atoms, could serve as novel chiral ligands for asymmetric catalysis.

Table 2: Potential Strategies for Introducing Chirality

| Strategy | Method | Potential Chiral Feature |

| Chiral Phosphine Synthesis | Reaction with chiral phosphine reagents | P-stereogenic center |

| Use of Chiral Auxiliaries | Attachment of a removable chiral group | Diastereomeric intermediates |

| Atropisomerism | Introduction of bulky groups | Axially chiral biaryl-like structure |

This table outlines theoretical strategies for the synthesis of chiral derivatives from this compound.

The resulting chiral ligands derived from this compound could be evaluated in various asymmetric transformations. For instance, chiral phosphine ligands are widely used in asymmetric hydrogenation to produce enantiomerically pure alcohols, amines, and other valuable chiral building blocks. The unique steric and electronic properties of ligands derived from this scaffold could offer new possibilities in terms of catalyst performance and substrate scope.